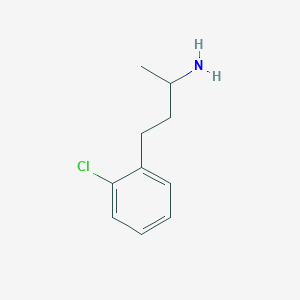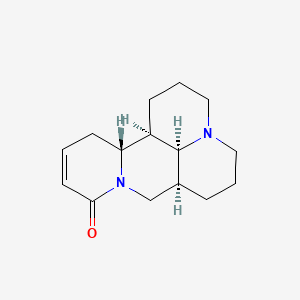
Sophocarpine
Übersicht
Beschreibung
Sophocarpine is an alkaloid and a natural product found in Daphniphyllum oldhamii, Daphniphyllum pentandrum, and other organisms . It has a molecular formula of C15H22N2O .
Synthesis Analysis
Sophocarpine has been used as a starting material to synthesize two matrine derivatives by introducing indole and cyclohexylamino to the 13 position of matrine . These derivatives have shown better activities against human cancer cells and insect cell lines than the parent matrine .
Molecular Structure Analysis
The molecular structure of Sophocarpine has been characterized using infrared spectroscopy (IR), MS, 1H NMR, 13C NMR, and X-ray crystal diffraction . The IUPAC name of Sophocarpine is (1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one .
Chemical Reactions Analysis
Sophocarpine has been found to have analgesic and anti-inflammatory effects . It has been shown to decrease the amplitude and maximal depolarization velocity of action potentials, and inhibit Na+ current, Ca2+ current, and K+ tail current .
Physical And Chemical Properties Analysis
Sophocarpine has a molecular weight of 246.35 g/mol . It has a density of 1.19g/cm³, a melting point of 81-82°C, a boiling point of 425.4°C at 760 mmHg, and a flashing point of 194°C .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Effects
Sophocarpine has been shown to have anti-inflammatory and analgesic effects. It modulates various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways .
Antiviral Properties
Sophocarpine has demonstrated antiviral properties. A study comparing the anti-HBV effects of different alkaloids showed that HepG2.2.15 cells exposed to sophocarpine had more effective decreases in hepatitis B surface antigen (HBsAg) levels .
Antiparasitic Activity
Sophocarpine has been found to have antiparasitic effects. This makes it a potential candidate for the development of new antiparasitic drugs .
Anticancer Potential
Sophocarpine has shown potential in cancer treatment. Its anticancer effects have been confirmed in a number of studies .
Endocrine Regulatory Effects
Sophocarpine has been found to have endocrine regulatory effects. This suggests that it could be used in the treatment of endocrine disorders .
Organ-Protective Effects
Sophocarpine has demonstrated organ-protective effects. This suggests that it could be used to protect organs from damage in various diseases .
Treatment of Diabetic Cardiomyopathy
Sophocarpine has been found to suppress NF-κB-mediated inflammation both in vitro and in vivo and may be used to treat diabetic cardiomyopathy .
Each of these applications is unique and has been studied in detail. However, further research and evaluation are needed to promote the clinical application of sophocarpine . It’s important to note that while the pharmacological effects of sophocarpine have been confirmed, toxicity and safety assessments and reports on molecular mechanisms of its pharmacological actions have been limited .
Wirkmechanismus
Sophocarpine is a natural compound that belongs to the quinolizidine alkaloid family. It has a long history of use and widespread distribution in traditional Chinese herbal medicines such as Sophora alopecuroides L., Sophora flavescens Ait., and Sophora subprostrata .
Target of Action
Sophocarpine has been shown to target various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . It also targets the regulation of IL-6, TNF-α, and IL-8 . In addition, it has been found to interact with microRNA-21 (miR-21) in the context of head and neck squamous cell carcinoma .
Mode of Action
Sophocarpine interacts with its targets to modulate various signaling pathways. For instance, it has been found to inhibit the NF-κB signaling pathway, along with upstream pathways such as PI3K/AKT and MAPK . In the context of head and neck squamous cell carcinoma, sophocarpine exerts its growth-inhibitory effect via the downregulation of miR-21 expression by blocking Dicer-mediated miR-21 maturation .
Biochemical Pathways
Sophocarpine affects various biochemical pathways. It modulates the NF-κB, MAPK, PI3K/AKT, and AMPK pathways, which are involved in inflammation, pain, viral infections, parasitic infections, cancer, endocrine regulation, and organ protection . It also affects the IL-6, TNF-α, and IL-8 pathways .
Pharmacokinetics
The distribution of sophocarpine in the body conforms to a two-compartment model, and sophocarpine can be detected in various tissues with a relatively short half-life . .
Result of Action
Sophocarpine has been shown to have anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . It has been found to inhibit the proliferation, invasion, and migration of head and neck squamous cell carcinoma cells . It also ameliorates ox-LDL-mediated cytotoxicity, DNA fragmentation, and apoptosis in a dose-dependent manner .
Action Environment
The action of sophocarpine can be influenced by various environmental factors.
Safety and Hazards
Sophocarpine is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGFPTSOPGCENQ-JLNYLFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78003-71-1 (hydrobromide) | |
| Record name | Sophocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90215126 | |
| Record name | Sophocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sophocarpine | |
CAS RN |
6483-15-4 | |
| Record name | (-)-Sophocarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6483-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



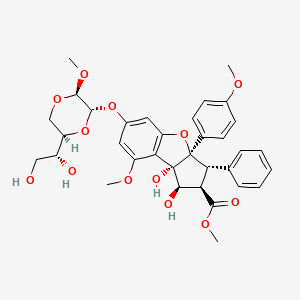
![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)
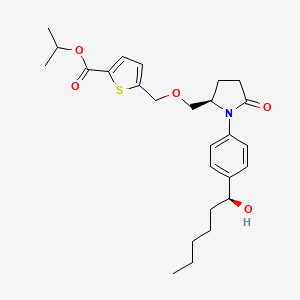

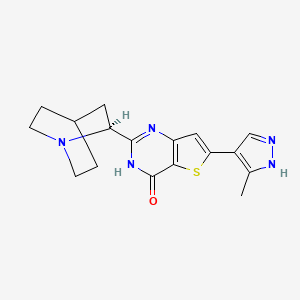
![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)
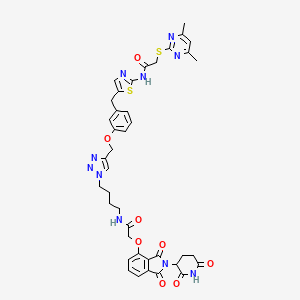
![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)
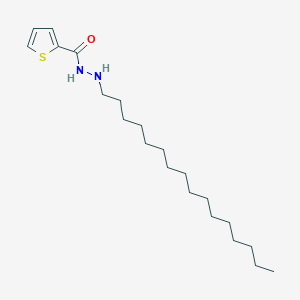
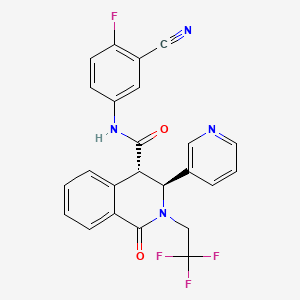
![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)
